molecular formula C7H13NO B023530 (R)-(-)-3-Quinuclidinol CAS No. 25333-42-0

(R)-(-)-3-Quinuclidinol

Katalognummer B023530
CAS-Nummer: 25333-42-0
Molekulargewicht: 127.18 g/mol
InChI-Schlüssel: IVLICPVPXWEGCA-ZETCQYMHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R)-(-)-3-Quinuclidinol is a chiral compound widely recognized for its utility in the synthesis of various pharmaceuticals. It is a key building block for many antimuscarinic agents and plays a significant role in medicinal chemistry.

Synthesis Analysis

  • Enzymatic Synthesis : A biocatalyst for producing (R)-3-Quinuclidinol was developed using Escherichia coli that coexpressed specific reductases and glucose dehydrogenase for efficient reduction of 3-quinuclidinone (Jia et al., 2018).
  • Chemical Synthesis : The synthesis of (R)-3-Quinuclidinol can be achieved through various chemical processes, including the reduction of 3-quinuclidinone and subsequent purification steps (Chavakula et al., 2013).

Molecular Structure Analysis

The molecular structure of (R)-(-)-3-Quinuclidinol has been studied extensively, revealing significant insights into its stereochemistry and conformation. The structure's complexity is due to its chiral nature, making it a versatile compound for various pharmaceutical applications (Hou et al., 2014).

Chemical Reactions and Properties

  • Reactivity : (R)-(-)-3-Quinuclidinol exhibits high reactivity in the synthesis of various pharmaceutical compounds. It's especially valuable in the production of muscarinic antagonists and other chiral molecules (Rehavi et al., 1977).
  • Optical Purity : The optical purity of (R)-(-)-3-Quinuclidinol is a crucial factor in its effectiveness and utility in pharmaceutical synthesis. High optical purity is typically desired for effective medicinal applications (Kalir et al., 1971).

Wissenschaftliche Forschungsanwendungen

  • (R)-3-Quinuclidinol is a valuable building block for synthesizing several important pharmaceutical chemicals, including muscarine M1 and M3 agonists and antagonists. This synthesis is crucial for developing drugs targeting these specific receptor types (Chavakula, Mutyala, & Chennupati, 2013).

  • It also plays a role in the large-scale synthesis of muscarine M1 and M3 agonists and antagonists under solvent-free conditions, which is important for more environmentally friendly and cost-effective pharmaceutical production (Chavakula et al., 2018).

  • A tailor-made self-sufficient whole-cell biocatalyst developed for synthesizing (R)-3-Quinuclidinol has potential in synthetic and industrial applications, such as producing solifenacin, revatropate, and aclidinium (Chen et al., 2019).

  • The novel enzyme 3-quinuclidinone reductase from Agrobacterium tumefaciens catalyzes the stereospecific reduction of 3-quinuclidinone to (R)-3-Quinuclidinol, useful in synthesizing various pharmaceuticals (Hou et al., 2012).

  • Enzymatic resolution of 3-quinuclidinol into its enantiomers can be used for studying cholinergic interactions in mice and guinea pig ileum, highlighting its potential in neurological and pharmacological research (Rehavi, Maayani, & Sokolovsky, 1977).

  • The development and validation of a chiral HPLC method for the quantification of 3-(S)-quinuclidinol in 3-(R)-quinuclidinol are suitable for routine quantification in pharmaceutical ingredients, emphasizing its importance in quality control and drug development (Gaykar et al., 2016).

Eigenschaften

IUPAC Name

(3R)-1-azabicyclo[2.2.2]octan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c9-7-5-8-3-1-6(7)2-4-8/h6-7,9H,1-5H2/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVLICPVPXWEGCA-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCC1[C@H](C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50179977
Record name 3-Quinuclidinol l-form
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50179977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

25333-42-0
Record name (R)-3-Quinuclidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25333-42-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Quinuclidinol l-form
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025333420
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Quinuclidinol l-form
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50179977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-quinuclidin-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.583
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-QUINUCLIDINOL, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19XL022LM3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Name
[BH3-]C#N
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-(-)-3-Quinuclidinol
Reactant of Route 2
(R)-(-)-3-Quinuclidinol
Reactant of Route 3
(R)-(-)-3-Quinuclidinol
Reactant of Route 4
(R)-(-)-3-Quinuclidinol
Reactant of Route 5
(R)-(-)-3-Quinuclidinol
Reactant of Route 6
(R)-(-)-3-Quinuclidinol

Q & A

Q1: What is the significance of the (R)-enantiomer in these pharmaceutical applications?

A1: The (R)-enantiomer of 3-quinuclidinol is often crucial for the desired biological activity of the final pharmaceutical compound. This is because the three-dimensional structure of the (R)-enantiomer allows for more favorable interactions with the target receptor compared to the (S)-enantiomer. For example, in the case of muscarinic acetylcholine receptors, the (R)-enantiomer often exhibits higher affinity and selectivity for the desired receptor subtype. [, , ]

Q2: What is the molecular formula and weight of (R)-(-)-3-Quinuclidinol?

A2: (R)-(-)-3-Quinuclidinol has a molecular formula of C7H13NO and a molecular weight of 127.19 g/mol.

Q3: Has the behavior of (R)-(-)-3-Quinuclidinol been investigated in confined environments?

A3: Yes, researchers have studied the dielectric and thermal properties of (R)-(-)-3-Quinuclidinol nanoparticles embedded in porous glass. The study revealed a shift in the phase transition temperature to lower values compared to bulk (R)-(-)-3-Quinuclidinol, which aligns with theoretical models considering size effects on structural phase transitions. []

Q4: What are the advantages of employing biocatalysts like QNR for (R)-(-)-3-Quinuclidinol production?

A4: Biocatalytic processes using enzymes like QNR offer several advantages over traditional chemical synthesis:

  • High Enantioselectivity: QNR exhibits remarkable selectivity for the (R)-enantiomer of 3-quinuclidinol, simplifying the purification process and increasing product yield. [, , , ]
  • Mild Reaction Conditions: Enzymatic reactions typically occur under milder conditions (e.g., lower temperatures, neutral pH) compared to harsh chemical synthesis, minimizing the formation of unwanted byproducts and reducing environmental impact. [, , , ]
  • Sustainability: Biocatalysts are renewable resources, offering a more sustainable approach to chemical production. [, , , ]

Q5: Have computational methods been used to study (R)-(-)-3-Quinuclidinol or its derivatives?

A5: Yes, molecular docking simulations have been employed to understand the interactions of 3-quinuclidinone, the precursor to (R)-(-)-3-Quinuclidinol, with the active site of enzymes like borneol dehydrogenase (BDH). These simulations provide valuable insights into the structural basis of enzyme specificity and catalytic mechanisms, paving the way for protein engineering efforts to improve enzyme activity and selectivity. []

Q6: How does the structure of (R)-(-)-3-Quinuclidinol contribute to the activity of its derivatives?

A6: The rigid bicyclic structure and the spatial orientation of the hydroxyl group in (R)-(-)-3-Quinuclidinol are crucial for the activity of its derivatives. Modifications to this core structure, such as the introduction of different substituents or changes in stereochemistry, can significantly impact the binding affinity, selectivity, and pharmacological properties of the resulting compounds. [, , ]

Q7: Are there any specific formulation strategies to improve the stability, solubility, or bioavailability of pharmaceuticals containing (R)-(-)-3-Quinuclidinol?

A7: While specific formulation strategies for pharmaceuticals containing (R)-(-)-3-Quinuclidinol are proprietary information and not readily available, general approaches to improve drug stability, solubility, and bioavailability include:

  • Salt Formation: Forming salts with pharmaceutically acceptable acids can enhance solubility and stability. []

Q8: Is there information available on the ADME properties of pharmaceuticals containing (R)-(-)-3-Quinuclidinol?

A8: Specific ADME data for individual pharmaceuticals containing (R)-(-)-3-Quinuclidinol are typically found in their respective package inserts or published clinical trial reports.

Q9: Have there been any studies investigating the in vitro and in vivo efficacy of (R)-(-)-3-Quinuclidinol derivatives?

A9: Yes, numerous studies have investigated the in vitro and in vivo efficacy of (R)-(-)-3-Quinuclidinol derivatives. These studies typically involve cell-based assays to assess the compound's interaction with the target receptor and animal models to evaluate its therapeutic potential. For example, (R)-(-)-3-Quinuclidinol derivatives have shown potential in treating conditions like Alzheimer’s disease, Sjogren syndrome, and urinary incontinence. [, , , , ]

Q10: Is there any information available on potential resistance mechanisms to (R)-(-)-3-Quinuclidinol derivatives?

A10: Information on resistance mechanisms to specific (R)-(-)-3-Quinuclidinol derivatives is limited and often depends on the specific drug target and its mechanism of action.

Q11: When was (R)-(-)-3-Quinuclidinol first synthesized and what were the key milestones in its research?

A11: While the exact date of its first synthesis is difficult to pinpoint, research on (R)-(-)-3-Quinuclidinol and its derivatives has been ongoing for several decades. Key milestones include the discovery of its utility as a chiral building block for muscarinic acetylcholine receptor modulators and the development of efficient and enantioselective synthetic routes, particularly using biocatalysts. [, , , ]

Q12: What are some examples of cross-disciplinary research involving (R)-(-)-3-Quinuclidinol?

A12: The research on (R)-(-)-3-Quinuclidinol exemplifies cross-disciplinary collaboration between:

  • Synthetic Organic Chemistry: Developing and optimizing synthetic routes to (R)-(-)-3-Quinuclidinol, including enantioselective methods. [, , , ]
  • Biocatalysis and Enzyme Engineering: Identifying and engineering enzymes like QNR for efficient and sustainable production of (R)-(-)-3-Quinuclidinol. [, , , ]
  • Medicinal Chemistry: Designing and synthesizing novel pharmaceutical compounds derived from (R)-(-)-3-Quinuclidinol with improved pharmacological properties. [, , , , ]
  • Pharmacology: Investigating the interactions of (R)-(-)-3-Quinuclidinol derivatives with their target receptors and their downstream effects. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.